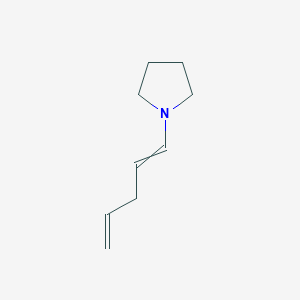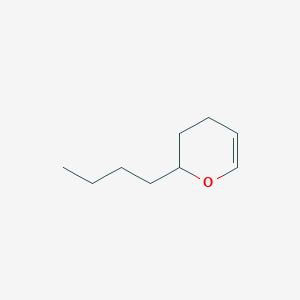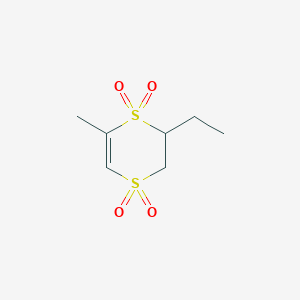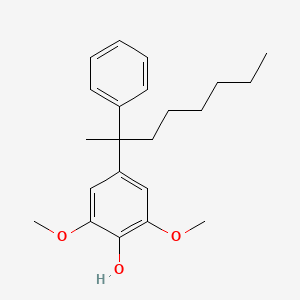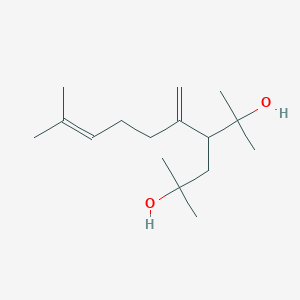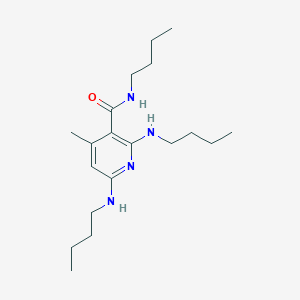
N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with butylamino groups and a carboxamide group. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Butylamino Groups: The butylamino groups are introduced via nucleophilic substitution reactions, where butylamine reacts with the pyridine ring.
Addition of the Carboxamide Group: The carboxamide group is added through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxides of the butylamino groups.
Reduction Products: Amines derived from the carboxamide group.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-Butyl-2,6-diaminopyridine-3-carboxamide: Similar structure but lacks the methyl group.
N-Butyl-2,6-bis(ethylamino)-4-methylpyridine-3-carboxamide: Similar structure but with ethylamino groups instead of butylamino groups.
Uniqueness: N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide is unique due to the combination of butylamino groups and a carboxamide group on a methyl-substituted pyridine ring
Propiedades
Número CAS |
61100-31-0 |
|---|---|
Fórmula molecular |
C19H34N4O |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
N-butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H34N4O/c1-5-8-11-20-16-14-15(4)17(19(24)22-13-10-7-3)18(23-16)21-12-9-6-2/h14H,5-13H2,1-4H3,(H,22,24)(H2,20,21,23) |
Clave InChI |
WFMSZULNLFDHQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC(=C(C(=C1)C)C(=O)NCCCC)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




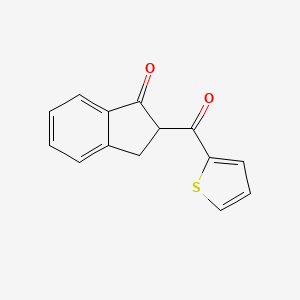
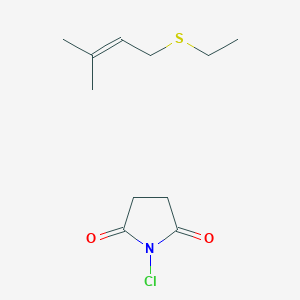
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)
